

Application of Laflunimus in Models of Autoimmune Disease: Application Notes and Protocols

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Compound of Interest

Compound Name: *Laflunimus*

Cat. No.: *B590859*

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Introduction

Laflunimus and its active metabolite, teriflunomide, are immunomodulatory agents with demonstrated efficacy in the treatment of autoimmune diseases, most notably rheumatoid arthritis and multiple sclerosis. **Laflunimus** primarily exerts its effects through the inhibition of de novo pyrimidine synthesis, which is crucial for the proliferation of activated lymphocytes. This document provides detailed application notes and protocols for the use of **Laflunimus** and the related compound Laquinimod in various preclinical models of autoimmune disease, offering insights into their mechanisms of action and therapeutic potential.

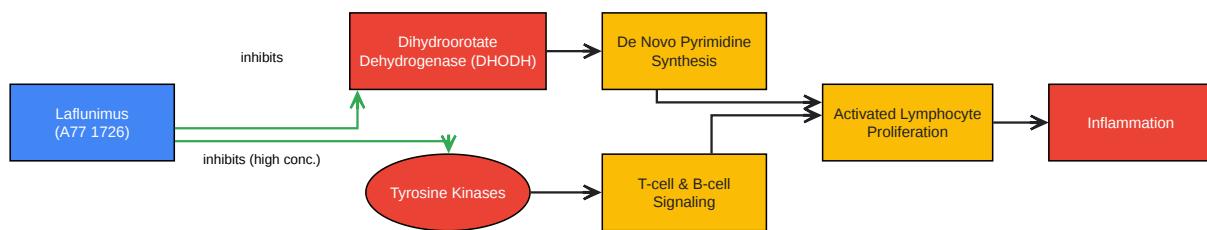
Mechanism of Action

Laflunimus's active metabolite, A77 1726, reversibly inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. Activated lymphocytes rely heavily on this pathway to meet the increased demand for pyrimidines during clonal expansion. By inhibiting DHODH, **Laflunimus** effectively halts the proliferation of these pathogenic immune cells.^[1] At higher concentrations, it has also been shown to inhibit tyrosine kinases involved in T-cell and B-cell signaling.^[1] Furthermore, it can suppress the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor

necrosis factor-alpha (TNF- α) and reduce the expression of adhesion molecules, thereby limiting cell-cell interactions in the inflammatory cascade.[1]

Laquinimod, a structurally related compound, also demonstrates immunomodulatory properties, though its mechanism is distinct. It is known to modulate the Th1/Th2 balance, favoring an anti-inflammatory Th2 response, and to induce the production of the regulatory cytokine TGF-beta. [2] A key molecular target for Laquinimod has been identified as the aryl hydrocarbon receptor (AhR), and its activation is crucial for the therapeutic effects observed in experimental autoimmune encephalomyelitis (EAE).[3] Laquinimod has also been shown to have direct effects within the central nervous system (CNS), including the upregulation of brain-derived neurotrophic factor (BDNF).[4][5]

Signaling Pathway of Laflunimus



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Caption: Mechanism of action of **Laflunimus**.

Application in Autoimmune Disease Models

Laflunimus and Laquinimod have been successfully employed in a variety of animal models of autoimmune diseases, demonstrating their potential to ameliorate disease severity and provide insights into immunopathogenesis.

Experimental Autoimmune Encephalomyelitis (EAE) - Model for Multiple Sclerosis

EAE is a widely used animal model for multiple sclerosis, characterized by T-cell-mediated inflammation, demyelination, and axonal damage in the central nervous system.[\[3\]](#)[\[4\]](#)

Quantitative Data Summary: Laquinimod in EAE

Parameter	Vehicle Control	Laquinimod (5 mg/kg/day)	Laquinimod (25 mg/kg/day)	Reference
Mean Clinical Score	High	Significantly Reduced	Significantly Reduced	[6]
CNS Inflammation	Severe	Decreased	Decreased	[6]
Th1 Cytokine Production	High	Inhibited	Inhibited	[6]
Axon Myelination	Reduced	Improved	Improved	[6]
Oligodendrocyte Numbers	Reduced	Increased	Increased	[6]
MOG-specific GM-CSF	High	Reduced (p < 0.04)	Not Reported	[3]
MOG-specific IL-17	High	Reduced	Not Reported	[3]
MOG-specific IFN- γ	High	Reduced	Not Reported	[3]

Experimental Protocol: EAE Induction and Laquinimod Treatment

This protocol is based on methodologies described for active EAE induction in C57BL/6 mice.
[\[6\]](#)

Materials:

- 8-week-old female C57BL/6 mice
- Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide

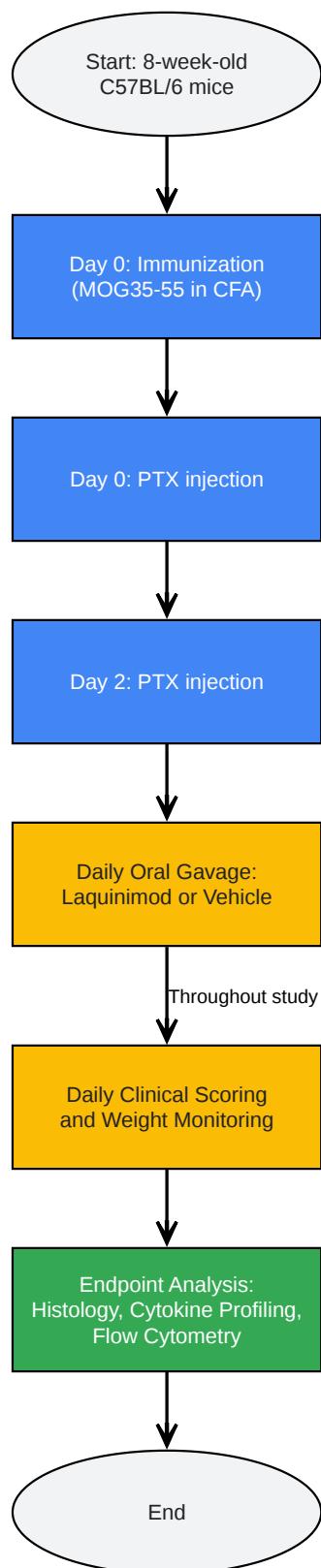
- Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis* H37Ra
- Pertussis toxin (PTX)
- Laquinimod
- Vehicle (e.g., water)
- Oral gavage needles

Protocol:

- Immunization (Day 0):
 - Emulsify MOG 35-55 peptide in CFA at a final concentration of 2 mg/mL.
 - Subcutaneously inject 100 µL of the emulsion at two sites on the flank of each mouse.
- Pertussis Toxin Administration:
 - On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally.
- Laquinimod Administration:
 - Prepare Laquinimod suspensions in the vehicle at the desired concentrations (e.g., 5 mg/kg and 25 mg/kg).
 - Administer Laquinimod or vehicle daily via oral gavage, starting from a specified day post-immunization (e.g., day 0 for prophylactic treatment or day 21 for therapeutic treatment).
[6]
- Clinical Scoring:
 - Monitor mice daily for clinical signs of EAE and score according to a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).
- Endpoint Analysis:

- At the end of the experiment, collect tissues (spleen, spinal cord, brain) for immunological and histological analysis. This can include flow cytometry for immune cell populations, cytokine analysis from restimulated splenocytes, and immunohistochemistry for inflammation, demyelination, and axonal damage.

Experimental Workflow: EAE Study



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Caption: Workflow for a typical EAE experiment.

Experimental Autoimmune Uveitis (EAU) - Model for Uveitis

EAU is a T-cell-mediated autoimmune disease that serves as a model for human autoimmune uveitis.[\[7\]](#)

Quantitative Data Summary: Leflunomide in EAU

Parameter	Vehicle Control	Leflunomid e (3 mg/kg/d)	Leflunomid e (6 mg/kg/d)	Leflunomid e (12 mg/kg/d)	Reference
Clinical EAU Score (Day 14)	High	Significantly Reduced	Significantly Reduced	Significantly Reduced	[7]
Pathological Score	High	Significantly Reduced	Significantly Reduced	Significantly Reduced	[7]
Serum IL-17	High	Significantly Decreased	Significantly Decreased	Significantly Decreased	[7]
Serum IFN- γ	High	Significantly Decreased	Significantly Decreased	Significantly Decreased	[7]
Eyeball mRNA IL-17	High	Markedly Reduced	Markedly Reduced	Markedly Reduced	[7]
Eyeball mRNA IFN- γ	High	Markedly Reduced	Markedly Reduced	Markedly Reduced	[7]
Peripheral Blood Th17 Cells	High	Decreased	Not Reported	Not Reported	[7]
Spleen Th17 Cells	High	Decreased	Not Reported	Not Reported	[7]

Experimental Protocol: EAU Induction and Leflunomide Treatment

This protocol is based on the methodology for inducing EAU in Lewis rats.[\[7\]](#)

Materials:

- Lewis rats
- Interphotoreceptor retinoid-binding protein (IRBP)
- Complete Freund's Adjuvant (CFA)
- Leflunomide
- Vehicle for oral administration
- Oral gavage needles

Protocol:

- Immunization:
 - Emulsify IRBP in CFA.
 - Immunize Lewis rats with the IRBP/CFA emulsion.
- Leflunomide Administration:
 - Prepare Leflunomide in the vehicle at desired concentrations (e.g., 3, 6, and 12 mg/kg/day).
 - Administer Leflunomide or vehicle daily via intragastric administration. Treatment can be initiated either prophylactically or therapeutically.
- Clinical Evaluation:
 - Monitor for signs of uveitis and score clinical severity at peak disease (e.g., day 14).
- Endpoint Analysis:
 - At the experimental endpoint, enucleate eyes for histopathological evaluation.

- Collect blood for serum cytokine analysis (ELISA).
- Harvest eyeballs for mRNA expression analysis of inflammatory cytokines (RT-PCR).
- Collect peripheral blood and spleen for flow cytometric analysis of T-cell populations (e.g., Th17 cells).

Lupus Nephritis Model

The (NZB × NZW)F1 mouse is a well-established model for systemic lupus erythematosus (SLE) that spontaneously develops lupus nephritis.[\[8\]](#)

Quantitative Data Summary: Laquinimod in Lupus Nephritis

Parameter	Vehicle Control	Laquinimod	Mycophenolate Mofetil (MMF)	Reference
Proteinuria	High	Delayed/Prevented	Delayed/Prevented	[8]
Serum Creatinine	High	Delayed/Prevented	Delayed/Prevented	[8]
Survival	Low	Improved	Improved	[8]
Glomerulonephritis	Severe	Reduced	Reduced	[8]
Spleen				
Monocyte/Macrophages	High	Reduced	Not Reported	[8]
Kidney				
Monocyte/Macrophages	High	Reduced	Not Reported	[8]
Spleen Dendritic Cells	High	Reduced	Not Reported	[8]
Kidney Dendritic Cells	High	Reduced	Not Reported	[8]
Spleen Lymphocytes	High	Reduced	Not Reported	[8]
Kidney Lymphocytes	High	Reduced	Not Reported	[8]
Macrophage-secreted TNF- α	High	Suppressed	Not Reported	[8]
Macrophage-secreted IL-10	Low	Induced	Not Reported	[8]
Lymphocyte-produced IFN- γ	High	Suppressed	Not Reported	[8]

Lymphocyte-produced IL-17	High	Suppressed	Not Reported	[8]
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Experimental Protocol: Lupus Nephritis Model and Laquinimod Treatment

This protocol is based on studies using the (NZB × NZW)F1 mouse model.[8]

Materials:

- (NZB × NZW)F1 mice
- Laquinimod
- Vehicle for administration
- Equipment for monitoring proteinuria (e.g., metabolic cages, urinalysis strips)
- Equipment for blood collection and analysis of serum creatinine

Protocol:

- Animal Model:
 - Utilize (NZB × NZW)F1 mice which spontaneously develop lupus-like disease.
- Laquinimod Administration:
 - Initiate treatment at a predefined age, either before (preventive) or after (therapeutic) the onset of proteinuria.
 - Administer Laquinimod or vehicle through the appropriate route (e.g., oral gavage).
- Disease Monitoring:
 - Regularly monitor mice for proteinuria.
 - Monitor survival over the course of the study.

- Endpoint Analysis:
 - At the end of the study, collect blood for serum creatinine measurement.
 - Harvest kidneys for histopathological assessment of glomerulonephritis.
 - Isolate splenocytes and kidney leukocytes for flow cytometric analysis of immune cell populations.
 - Perform in vitro stimulation of isolated immune cells to assess cytokine production.

Conclusion

Laflunimus and the related compound Laquinimod have demonstrated significant therapeutic potential in a range of preclinical autoimmune disease models. Their distinct mechanisms of action, targeting lymphocyte proliferation and modulating immune responses, respectively, make them valuable tools for both studying disease pathogenesis and for the development of novel therapeutics. The protocols and data presented here provide a foundation for researchers to effectively utilize these compounds in their own studies.

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